Methyl 5-Acetyl-2-pyridineacetate
Description
Methyl 5-Acetyl-2-pyridineacetate is a pyridine derivative featuring a methyl ester group at the 2-position and an acetyl substituent at the 5-position of the pyridine ring. Pyridine-based esters are often valued for their reactivity, solubility in organic solvents, and versatility in cross-coupling reactions . The acetyl group may enhance lipophilicity, influencing its pharmacokinetic properties compared to hydroxyl- or amino-substituted analogs .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 2-(5-acetylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-3-4-9(11-6-8)5-10(13)14-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
BJTVMQUYPBWCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Acetyl-2-pyridineacetate can be achieved through various methods. One common approach involves the reaction of 5-acetyl-2-methylpyridine with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process economics .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Acetyl-2-pyridineacetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 5-Acetyl-2-pyridineacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 5-Acetyl-2-pyridineacetate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The acetyl and methyl groups can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Physical and Chemical Properties
Data from methyl ester analogs (Table 3 in ) provide inferred properties:
| Property | This compound (Inferred) | Methyl Salicylate (Reference) | Sandaracopimaric Acid Methyl Ester (Reference) |
|---|---|---|---|
| Boiling Point | ~200–250°C (estimated) | 222°C | Not reported |
| Solubility | Soluble in ethyl acetate, DMSO | Soluble in organic solvents | Lipophilic |
| Stability | Stable under inert conditions | Light-sensitive | Thermally stable |
Notes:
- The acetyl group may reduce water solubility compared to hydroxylated analogs (e.g., ).
- Higher melting points are expected compared to less polar esters like methyl salicylate .
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : Pyridine esters (e.g., SR-25990 in ) are often intermediates in drug synthesis. The acetyl group in this compound could facilitate further derivatization, such as ketone reduction or condensation reactions .
- Agrochemical Potential: Analogous compounds (e.g., torulosic acid methyl ester ) are used in plant protection, suggesting possible pesticidal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

